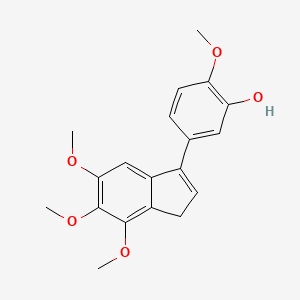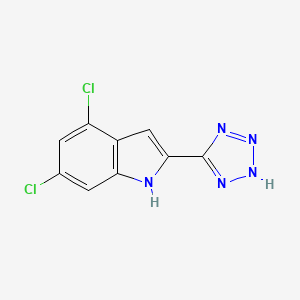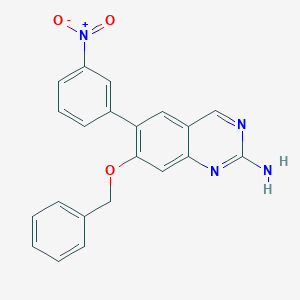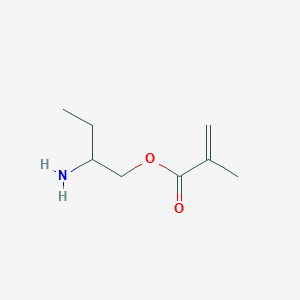
2-Aminobutyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminobutyl 2-methylprop-2-enoate is an organic compound that belongs to the class of enoate esters. These esters are characterized by the presence of an alpha, beta-unsaturated carboxylic ester group. The compound is known for its versatility in various chemical reactions and its applications in different fields, including polymer chemistry and biomedical research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Aminobutyl-2-methylprop-2-enoat beinhaltet typischerweise die Veresterung von 2-Methylprop-2-ensäure mit 2-Aminobutanol. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure durchgeführt. Das Reaktionsgemisch wird unter Rückflussbedingungen erhitzt, um den Veresterungsprozess zu erleichtern. Nach Beendigung der Reaktion wird das Produkt durch Destillation oder Umkristallisation gereinigt.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 2-Aminobutyl-2-methylprop-2-enoat mit Hilfe von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen und können größere Volumina an Reaktanten verarbeiten. Der Einsatz von automatisierten Systemen sorgt für eine gleichbleibende Produktqualität und höhere Ausbeuten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Aminobutyl-2-methylprop-2-enoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxoverbindungen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Estergruppe in Alkohole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Aminogruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxoverbindungen.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Aminoestern.
Wissenschaftliche Forschungsanwendungen
2-Aminobutyl-2-methylprop-2-enoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Monomer bei der Synthese von Polymeren und Copolymeren verwendet.
Biologie: Wird bei der Untersuchung von Enzym-Substrat-Wechselwirkungen und Proteinmodifikationen eingesetzt.
Medizin: Wird auf sein potenzielles Einsatzgebiet in Arzneimittel-Abgabesystemen und als Baustein für Arzneimittel untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Aminobutyl-2-methylprop-2-enoat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann als Substrat für Enzyme fungieren und zur Bildung von Enzym-Substrat-Komplexen führen. Diese Komplexe können weitere chemische Umwandlungen erfahren, was zu den gewünschten biologischen oder chemischen Wirkungen führt. Die an diesen Prozessen beteiligten Pfade umfassen Esterhydrolyse, Amidbindungsbildung und nucleophile Additionsreaktionen.
Wirkmechanismus
The mechanism of action of 2-Aminobutyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo further chemical transformations, resulting in the desired biological or chemical effects. The pathways involved in these processes include ester hydrolysis, amide bond formation, and nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Aminoethylmethacrylat: Ähnlich in der Struktur, aber mit unterschiedlichen funktionellen Gruppen.
Butyl-2-methylprop-2-enoat: Es fehlt die Aminogruppe, die in 2-Aminobutyl-2-methylprop-2-enoat vorhanden ist.
Diethylenglykoldimethacrylat: Wird in ähnlichen Anwendungen eingesetzt, hat aber eine andere Molekülstruktur.
Einzigartigkeit
2-Aminobutyl-2-methylprop-2-enoat ist aufgrund seiner Kombination aus einer Aminogruppe und einer Enoatestergruppe einzigartig. Diese Kombination ermöglicht es, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen.
Eigenschaften
CAS-Nummer |
878533-48-3 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-aminobutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-7(9)5-11-8(10)6(2)3/h7H,2,4-5,9H2,1,3H3 |
InChI-Schlüssel |
MGYAJLOFBZBWEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)C(=C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
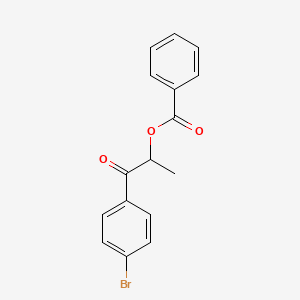
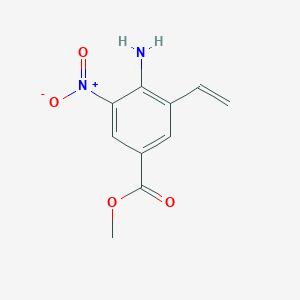
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
